molecular formula C17H23N7O2 B6446344 1-(morpholin-4-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 2640866-25-5

1-(morpholin-4-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6446344
CAS No.: 2640866-25-5
M. Wt: 357.4 g/mol
InChI Key: YEPYDBRISJOXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(morpholin-4-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a heterocyclic compound featuring a morpholine ring, a piperazine linker, and a pyridazine-pyrazole hybrid scaffold. The pyridazine-pyrazole system is a pharmacophore commonly associated with kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

1-morpholin-4-yl-2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O2/c25-17(23-10-12-26-13-11-23)14-21-6-8-22(9-7-21)15-2-3-16(20-19-15)24-5-1-4-18-24/h1-5H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPYDBRISJOXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2CCOCC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-{4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(1H-indol-1-yl)ethan-1-one (BG16105)

  • Structure : Replaces the pyrazole group with imidazole and introduces an indole ring.
  • Molecular Formula : C₂₁H₂₁N₇O.
  • Key Differences : The indole moiety may enhance π-π stacking interactions with hydrophobic binding pockets, while imidazole offers distinct hydrogen-bonding capabilities compared to pyrazole.
  • Implications: Improved binding affinity in kinase inhibition assays, as imidazole is a stronger hydrogen-bond donor .

4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK69/RTC193)

  • Structure: Shares the pyrazole-piperazine core but includes a trifluoromethylphenyl group and a butanone chain.
  • Molecular Formula : C₁₈H₂₀F₃N₅O.
  • Synthesis : Prepared via HOBt/TBTU-mediated coupling, achieving 93% yield .

Piperazine-Based Compounds with Therapeutic Activity

1-{4-[4-({(2S,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}-ethan-1-one (WHO Compound)

  • Structure : Incorporates a dioxolane ring and dichlorophenyl group.
  • Key Differences : The dioxolane ring introduces stereochemical complexity, improving target specificity compared to simpler piperazine derivatives .

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone

  • Structure : Substitutes pyridazine with benzotriazole and adds a fluorophenyl group.
  • Implications : The benzotriazole moiety may confer antioxidant properties, while the fluorophenyl group enhances bioavailability via reduced CYP450 metabolism .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Reference
1-(morpholin-4-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one C₁₉H₂₄N₈O₂ Morpholine, pyridazine-pyrazole Potential kinase inhibitor
BG16105 C₂₁H₂₁N₇O Imidazole, indole Kinase inhibition
MK69/RTC193 C₁₈H₂₀F₃N₅O Trifluoromethylphenyl, butanone Anticancer (preclinical)
WHO Cortisol Inhibitor C₂₇H₂₈Cl₂N₄O₄ Dioxolane, dichlorophenyl Cortisol synthesis inhibition
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone C₁₈H₁₇FN₆O Benzotriazole, fluorophenyl Antioxidant/CYP450 modulation

Research Findings and Implications

  • Structural Flexibility : Piperazine-linked compounds demonstrate adaptability in binding diverse targets, with substituents like trifluoromethylphenyl (MK69) or dioxolane (WHO compound) fine-tuning pharmacokinetics .
  • Electron-Deficient Moieties : Pyridazine-pyrazole and benzotriazole systems exhibit strong electron-withdrawing effects, enhancing interactions with catalytic lysine residues in kinases .
  • Metabolic Stability : Morpholine and fluorinated groups (e.g., in MK69) reduce oxidative metabolism, extending half-life in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.